molecular formula C20H17N3O2S B2977920 6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034436-97-8

6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide

Cat. No. B2977920
M. Wt: 363.44
InChI Key: RVOYLLYMGQHIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide, also known as THIQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. THIQ is a derivative of indole, which is a heterocyclic organic compound that is widely used in the synthesis of various drugs and pharmaceuticals.

Scientific Research Applications

Synthesis and Biological Activities

Studies on related compounds often explore the synthesis of novel heterocyclic compounds and their biological activities. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been investigated for their anti-inflammatory and analgesic properties. These compounds have shown significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, highlighting the potential of these chemical frameworks in medicinal chemistry (Abu‐Hashem et al., 2020).

Antibacterial and Antifungal Activities

Compounds with thiophene carboxamide derivatives have been reported to exhibit antibacterial and antifungal activities. The structural arrangement and specific substituents play a crucial role in determining their biological efficacy. This suggests that research into compounds like 6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide could explore similar biological properties, underscoring the importance of structural modification in drug discovery (Vasu et al., 2005).

Photochemical Reactions and Molecular Interactions

The study of photochemical reactions and molecular interactions of pyridinecarboxamide derivatives in specific conditions reveals the complex behavior of these compounds under UV irradiation. Such investigations provide valuable insights into the photostability and photochemical pathways of heterocyclic compounds, which can be crucial for designing compounds with desired physical and chemical properties (Sugimori & Itoh, 1986).

Corrosion Inhibition

Research into the corrosion inhibition effect of spiropyrimidinethiones on mild steel highlights the potential application of related compounds in materials science. Such studies examine the interaction between chemical compounds and metal surfaces, aiming to improve the durability and lifespan of materials exposed to corrosive environments (Yadav et al., 2015).

Antioxidant and Cytotoxicity Properties

Investigations into the antioxidant and cytotoxicity properties of methoxytetrahydro-β-carbolines prepared via the Maillard reaction using food flavors and 5-methoxytryptamine suggest that these compounds could serve as potential antioxidants. Such studies are critical for understanding the balance between therapeutic efficacy and toxicity, contributing to the development of safer and more effective drugs (Goh et al., 2015).

properties

IUPAC Name

6-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-25-15-5-4-14-10-18(23-16(14)11-15)20(24)22-12-13-6-7-21-17(9-13)19-3-2-8-26-19/h2-11,23H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOYLLYMGQHIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide

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